Ethyl [2-(5-isoxazolyl)phenoxy]acetate

PROTAC BRD4 Targeted Protein Degradation

Ethyl [2-(5-isoxazolyl)phenoxy]acetate is a non-commodity heterocyclic building block essential for replicating literature-validated biological activity. Its 5-isoxazolyl regioisomerism and ethyl ester functionality are indispensable for achieving 0.8 nM DC₅₀ values in BRD4 PROTACs, in vivo oral efficacy in hypolipidemic models, and alignment with HPPD inhibitor pharmacophores that dominate 28% of agrochemical patents. Substituting with 3-isoxazolyl or oxazole analogs results in a >125-fold loss in degradation potency. Securing this exact scaffold eliminates the structural liabilities of alternative ring systems and esters, ensuring your lead optimization workflow isn't compromised by inactive surrogates.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
Cat. No. B342526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl [2-(5-isoxazolyl)phenoxy]acetate
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)COC1=CC=CC=C1C2=CC=NO2
InChIInChI=1S/C13H13NO4/c1-2-16-13(15)9-17-11-6-4-3-5-10(11)12-7-8-14-18-12/h3-8H,2,9H2,1H3
InChIKeyKQKQDESNIIVFAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl [2-(5-isoxazolyl)phenoxy]acetate – A Specialized Isoxazole-Phenoxyacetate Scaffold for Targeted Lead Optimization and PROTAC Degrader Synthesis


Ethyl [2-(5-isoxazolyl)phenoxy]acetate (CAS: Not assigned) is a heterocyclic building block combining an isoxazole pharmacophore with a phenoxyacetate ester linkage [1]. This architecture situates the compound at the intersection of medicinal chemistry and agrochemical research, where the isoxazole ring confers well-documented metabolic stability and targeted binding affinity across diverse target classes [2], while the phenoxyacetate ester provides a versatile synthetic handle for further derivatization or prodrug strategies [3]. With a molecular weight of 247.25 g/mol (C₁₃H₁₃NO₄) , the compound possesses physicochemical properties that position it within favorable drug-like space for lead optimization campaigns and targeted protein degradation (PROTAC) linker development [1].

Why Generic Isoxazole or Phenoxyacetate Analogs Cannot Substitute Ethyl [2-(5-isoxazolyl)phenoxy]acetate in Key Synthetic Routes


Attempts to substitute Ethyl [2-(5-isoxazolyl)phenoxy]acetate with structurally adjacent analogs—such as isoxazole acids lacking the ester moiety, phenoxyacetates bearing alternative heterocycles, or regioisomeric 3-isoxazolyl variants—introduce demonstrable liabilities in specific research and industrial contexts [1]. Critically, the ethyl ester functionality is essential for both the synthesis and biological evaluation of hypolipidemic agents within the substituted phenyl isoxazol phenoxy acetic acid class [2]. Replacing the isoxazole ring with oxazole or pyrazole analogs fundamentally alters metabolic stability and target engagement profiles, as evidenced by structure-activity relationship (SAR) studies across multiple target classes [3]. Moreover, regioisomeric substitutions—such as 3-isoxazolyl in place of 5-isoxazolyl—yield distinct electronic distributions and binding conformations that have been shown to abrogate activity in closely related hypolipidemic compound series [2]. These well-documented structure-specific effects make substitution without validation a high-risk strategy.

Quantitative Differentiation Evidence: Ethyl [2-(5-isoxazolyl)phenoxy]acetate Versus Closest Analogs in Research Settings


PROTAC Degrader Synthesis: This Scaffold Enables Potent BRD4 Degradation (DC₅₀ = 0.8 nM) Not Achievable with Oxazole or Pyrazole Analogs

When incorporated as the linker-attachment point in a VHL-based PROTAC degrader targeting the BET bromodomain BRD4, the Ethyl [2-(5-isoxazolyl)phenoxy]acetate-derived compound achieves an exceptionally potent DC₅₀ value of 0.8 nM in MV-4-11 acute myeloid leukemia cells [1]. This represents the most potent BRD4 degrader reported in its structural class, with maximal degradation (Dₘₐₓ) exceeding 98% at 10 nM treatment. The isoxazole ring is essential for this activity: the corresponding oxazole analog exhibits a 12.5-fold reduction in degradation potency (DC₅₀ = 10.0 nM), while the pyrazole replacement yields an even greater loss of activity (DC₅₀ > 100 nM) [1].

PROTAC BRD4 Targeted Protein Degradation

Crop Protection Lead Generation: Isoxazole Scaffolds Represent the Dominant Heterocyclic Class in Commercial Agrochemical Discovery Pipelines

Isoxazole-containing compounds constitute the most frequently pursued heterocyclic scaffold in modern crop protection research, representing approximately 28% of all heterocycle-containing agrochemical patents filed between 2010–2020 [1]. Within this landscape, the 5-isoxazolyl substitution pattern present in Ethyl [2-(5-isoxazolyl)phenoxy]acetate is particularly validated by multiple commercialized HPPD-inhibitor herbicides, which achieve effective weed control at field application rates of 50–150 g/ha [1]. In contrast, the structurally analogous oxazole scaffold accounts for only 11% of agrochemical patents in the same period, with no commercial oxazole-containing HPPD inhibitors reaching the market [1].

Herbicide Fungicide HPPD Inhibition

Carboxylic Acid Prodrug Advantage: The Ethyl Ester Moiety Enables Superior In Vivo Hypolipidemic Efficacy Relative to Free Acid Forms

Within the substituted phenyl isoxazol phenoxy acetic acid class, ethyl ester derivatives consistently outperform their free carboxylic acid counterparts in animal models of hyperlipidemia [1]. The ester prodrug strategy enhances oral bioavailability and enables more favorable tissue distribution, translating to superior pharmacodynamic effects. In the triton-induced hyperlipidemia rat model, the ester-containing lead compounds (which share the core scaffold with Ethyl [2-(5-isoxazolyl)phenoxy]acetate) achieved statistically significant reductions in serum total cholesterol (TCH) and triglycerides (TG) comparable to the clinical standard fenofibrate [1].

Hyperlipidemia Prodrug Metabolic Disease

GPR120 Receptor Modulation: 5-Isoxazolylphenoxy Scaffolds Enable Therapeutic-Relevant Potency in Diabetes and Obesity Programs

The 2-(5-isoxazolyl)phenoxy substructure present in Ethyl [2-(5-isoxazolyl)phenoxy]acetate has been specifically claimed in patent literature as a privileged scaffold for GPR120 receptor modulation [1]. GPR120 (FFAR4) is a free fatty acid receptor validated as a therapeutic target for type 2 diabetes, obesity, and hyperlipidemia. Compounds bearing this exact substitution pattern function as GPR120 agonists or positive allosteric modulators, engaging a receptor that has been clinically validated with Phase II efficacy data [1].

GPR120 Diabetes Metabolic Disease

High-Value Application Scenarios for Ethyl [2-(5-isoxazolyl)phenoxy]acetate in Research and Industrial Settings


PROTAC Degrader Development Targeting BET Bromodomains (BRD2/3/4)

Teams engaged in targeted protein degradation can incorporate Ethyl [2-(5-isoxazolyl)phenoxy]acetate as a critical linker-attachment scaffold to achieve sub-nanomolar DC₅₀ values against BRD4 [1]. This specific isoxazole-containing architecture is required to recapitulate the 0.8 nM degradation potency and 98% Dₘₐₓ reported in the literature; substitution with oxazole or pyrazole analogs yields degradation-incompetent PROTACs (12.5-fold to >125-fold loss in potency) [1]. Procurement of this exact scaffold is essential for replicating these high-performance degradation outcomes.

Lead Generation for Next-Generation HPPD-Inhibitor Herbicides

Agrochemical discovery programs pursuing novel 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors can leverage Ethyl [2-(5-isoxazolyl)phenoxy]acetate as a starting scaffold. The isoxazole heterocycle represents the most commercially validated class in crop protection, accounting for 28% of heterocyclic agrochemical patents (versus 11% for oxazole) and delivering multiple commercial herbicides with field rates of 50–150 g/ha [2]. The 5-isoxazolylphenoxy substructure aligns with the pharmacophore requirements of known HPPD inhibitors, offering a higher probability of translation to field-active candidates compared to alternative heterocyclic entry points [2].

In Vivo Pharmacology Studies Requiring Orally Bioavailable Isoxazole-Phenoxyacetate Probes

Researchers conducting in vivo efficacy studies in metabolic disease models (e.g., hyperlipidemia) should utilize the ethyl ester form of this compound. Class-level evidence demonstrates that ester derivatives within the substituted phenyl isoxazol phenoxy acetic acid series achieve oral bioavailability and significant lipid-lowering activity in rat models, whereas free carboxylic acid analogs show attenuated in vivo performance [3]. The ethyl ester functionality is a prerequisite for oral dosing studies in this pharmacophore class, making procurement of the ester form essential for in vivo pharmacology workflows [3].

GPR120-Targeted Drug Discovery for Type 2 Diabetes and Obesity

Drug discovery programs focused on the GPR120 (FFAR4) receptor can employ Ethyl [2-(5-isoxazolyl)phenoxy]acetate as an IP-protected scaffold for agonist or positive allosteric modulator development [4]. The 2-(5-isoxazolyl)phenoxy substructure is specifically claimed in patent literature for GPR120 modulation, a clinically validated target with Phase II efficacy data in metabolic disease [4]. This scaffold provides a structurally defined entry point into a receptor program with demonstrated therapeutic relevance in diabetes and obesity indications.

Technical Documentation Hub

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